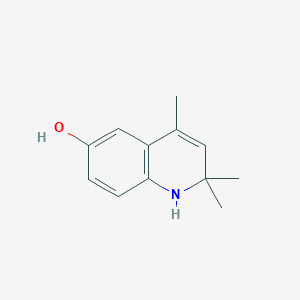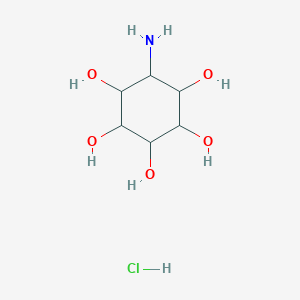
3-(Trifluorométhoxy)benzaldéhyde
Vue d'ensemble
Description
3-(Trifluoromethoxy)benzaldehyde, also known as 3-TFA, is an organic compound with the chemical formula C7H4F3O2. It is a colorless, flammable liquid with a strong odor. The compound is used in a variety of applications, including in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a reagent for the preparation of a wide range of pharmaceuticals. 3-TFA is also a useful intermediate in the synthesis of a range of other organic compounds, such as dyes, fragrances, and detergents.
Applications De Recherche Scientifique
Synthèse organique
3-(Trifluorométhoxy)benzaldéhyde: est un bloc de construction précieux en synthèse organique. Son groupe trifluorométhoxy est particulièrement intéressant en raison de ses propriétés électro-attractives, qui peuvent modifier de manière significative la réactivité du composé . Cela en fait un réactif polyvalent pour la construction de molécules complexes, en particulier dans le développement de produits pharmaceutiques où l'introduction d'atomes de fluor peut améliorer la stabilité métabolique et la biodisponibilité des médicaments.
Chimie médicinale
En chimie médicinale, This compound peut être utilisé pour synthétiser des composés présentant des effets thérapeutiques potentiels. Le groupe trifluorométhoxy est connu pour améliorer l'affinité de liaison des petites molécules à leurs protéines cibles, ce qui en fait un fragment utile dans la conception de médicaments . Les chercheurs peuvent utiliser ce composé pour développer de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.
Science des matériaux
L'incorporation de This compound dans les polymères et les matériaux peut conduire au développement de produits présentant des propriétés uniques, telles qu'une résistance accrue aux solvants et aux produits chimiques . Cela peut être particulièrement bénéfique dans la création de revêtements ou de composants spécialisés pour des applications industrielles nécessitant des performances robustes dans des conditions difficiles.
Chimie agricole
Dans le domaine de la chimie agricole, This compound peut être utilisé pour créer de nouveaux pesticides et herbicides. Les propriétés du groupe trifluorométhoxy peuvent contribuer au développement de composés plus puissants contre les ravageurs et les mauvaises herbes, tout en étant potentiellement plus sûrs pour l'environnement en raison de leur action ciblée et de leur dégradation plus rapide .
Chimie de la fluoration
This compound: joue un rôle crucial en chimie de la fluoration. Il sert de précurseur pour les réactions de trifluorométhoxylation, qui sont importantes pour l'introduction du groupe trifluorométhoxy dans divers substrats. Cette réaction est essentielle dans la synthèse de composés organiques fluorés, qui sont très demandés dans de nombreux secteurs .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme agent de dérivation pour la détection et la quantification des aldéhydes et des cétones. Son groupe fortement électro-attractif améliore la sensibilité des méthodes spectroscopiques, permettant des mesures plus précises et plus précises .
Science de l'environnement
L'étude de This compound en science de l'environnement peut conduire à une meilleure compréhension du comportement des composés fluorés dans la nature. La recherche dans ce domaine peut contribuer à l'élaboration de stratégies pour atténuer l'impact de ces composés sur les écosystèmes et la santé humaine .
Recherche photovoltaïque
Enfin, This compound peut être utilisé dans la synthèse de colorants organiques et de semi-conducteurs pour les cellules photovoltaïques. Les propriétés électroniques uniques conférées par le groupe trifluorométhoxy peuvent améliorer l'efficacité de l'absorption de la lumière et de la conversion d'énergie dans les panneaux solaires .
Safety and Hazards
3-(Trifluoromethoxy)benzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .
Mécanisme D'action
Target of Action
3-(Trifluoromethoxy)benzaldehyde is a chemical compound used in chemical synthesis
Mode of Action
Benzaldehyde derivatives are often involved in aldol reactions , which are fundamental for the synthesis of various bioactive compounds. The trifluoromethoxy group may influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with biological targets.
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethoxy)benzaldehyde can be influenced by various environmental factors. For instance, exposure to heat, sparks, open flames, or hot surfaces should be avoided . It should be used only outdoors or in a well-ventilated area . Furthermore, it should be stored in a dark place, sealed, and at room temperature .
Propriétés
IUPAC Name |
3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVHRCPXFKJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345520 | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52771-21-8 | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


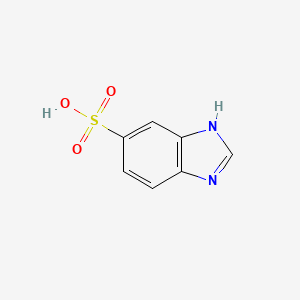
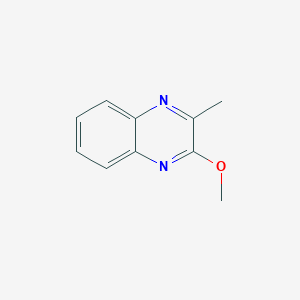
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)


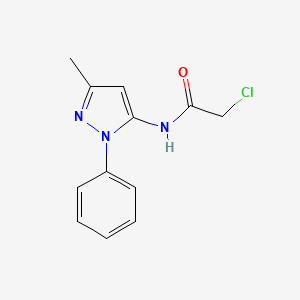


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

